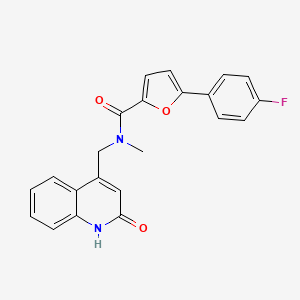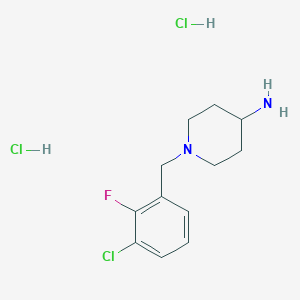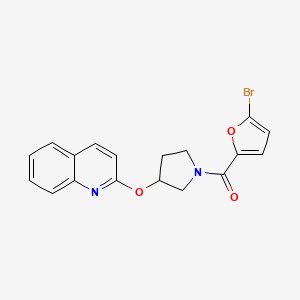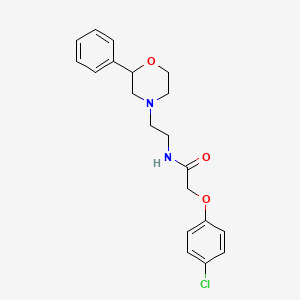
2-(4-chlorophenoxy)-N-(2-(2-phenylmorpholino)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-(2-phenylmorpholino)ethyl)acetamide, also known as CPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPCA belongs to the class of amide compounds and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Anticancer Drug Synthesis : A study by Sharma et al. (2018) detailed the synthesis of a compound similar in structure, focusing on its anticancer applications through molecular docking analysis targeting the VEGFr receptor. This research emphasizes the potential of such compounds in developing anticancer drugs (Sharma et al., 2018).
- Potential Pesticides : Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide for potential use as pesticides. This work underscores the versatility of these compounds in agricultural applications (Olszewska et al., 2009).
Biological Activity and Applications
- Antibacterial Agents : Desai et al. (2008) synthesized and evaluated several 2-(4-chlorophenoxy)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides for their antibacterial activity against gram-positive and gram-negative bacteria, showcasing their potential as antibacterial agents (Desai et al., 2008).
- Insect Growth Regulators : A study by Devi and Awasthi (2022) on Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate highlighted its application as an insect growth regulator, indicating potential use in pest management strategies (Devi & Awasthi, 2022).
Environmental and Metabolic Studies
- Herbicide Metabolism : Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides, shedding light on the metabolic pathways and potential environmental impacts of these compounds (Coleman et al., 2000).
- Biodegradation : Wang et al. (2015) studied the N-Deethoxymethylation of acetochlor, identifying a cytochrome P450 system involved in the biodegradation process. This research is crucial for understanding how such compounds are broken down in the environment (Wang et al., 2015).
Mecanismo De Acción
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding, electrostatic interactions, and π–π stacking . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. These factors are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Without knowledge of the compound’s specific targets and mode of action, it’s difficult to predict its potential effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-10-11-23-12-13-25-19(14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYKKWWYWGLNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(2-phenylmorpholino)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


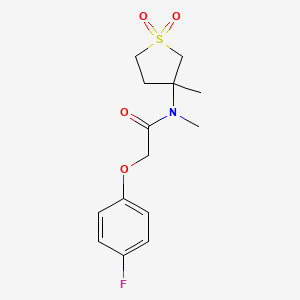
![1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2460650.png)
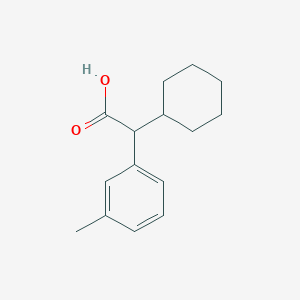
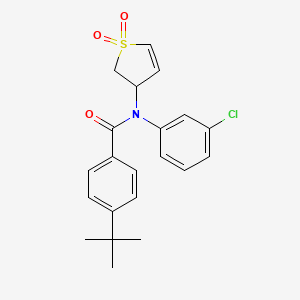
![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide](/img/structure/B2460655.png)
![3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2460658.png)
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2460659.png)

